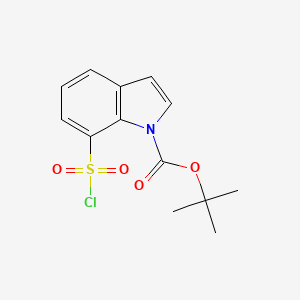

tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-chlorosulfonylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-5-4-6-10(11(9)15)20(14,17)18/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHOOHCXWLLONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: tert-butyl 1H-indole-1-carboxylate

- The starting material, tert-butyl indole-1-carboxylate, is prepared by reacting indole with tert-butyl chloroformate under basic conditions (e.g., in the presence of a base such as triethylamine) in an aprotic solvent like dichloromethane at low temperature to selectively protect the nitrogen atom of the indole ring.

Chlorosulfonation at the 7-Position

The key step is the electrophilic substitution of the indole ring with chlorosulfonic acid (ClSO3H), which introduces the chlorosulfonyl group at the 7-position. This reaction is typically conducted under controlled temperature conditions (0–5°C) to avoid overreaction or decomposition.

The reaction is performed in an inert solvent such as dry dichloromethane or chloroform to maintain anhydrous conditions.

After completion, the reaction mixture is quenched carefully with ice or water to hydrolyze excess chlorosulfonic acid and facilitate product isolation.

The crude product is purified by column chromatography or recrystallization from suitable solvents to obtain pure this compound.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Indole protection | Indole, tert-butyl chloroformate, base (e.g., Et3N) | 0–5°C to room temp | 2–4 hours | Anhydrous solvent (DCM) |

| Chlorosulfonation | tert-butyl indole-1-carboxylate, chlorosulfonic acid | 0–5°C | 1–3 hours | Slow addition of ClSO3H |

| Work-up and purification | Quenching with water/ice, extraction, chromatography | Room temperature | Variable | Use inert atmosphere if needed |

Research Findings and Optimization

Selectivity: The chlorosulfonation reaction is highly regioselective for the 7-position due to electronic and steric effects of the indole ring and the Boc protecting group.

Yield: Reported yields for the chlorosulfonation step typically range from 70% to 85% under optimized conditions.

Purity: Purification by silica gel chromatography using mixtures of ethyl acetate and hexane yields product with purity above 95%.

Safety: Chlorosulfonic acid is highly corrosive and reactive; thus, the reaction requires strict temperature control and appropriate personal protective equipment.

Alternative Methods and Variations

Microwave-Assisted Synthesis: Some studies have explored microwave irradiation to accelerate the chlorosulfonation step, reducing reaction times from hours to minutes while maintaining yields and selectivity.

Solvent Variations: While dichloromethane is standard, other inert solvents such as chloroform or 1,2-dichloroethane have been tested with comparable results.

Protecting Group Variations: Although tert-butyl carbamate is preferred for its stability and ease of removal, other N-protecting groups (e.g., benzyl carbamate) have been used but may affect regioselectivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional chlorosulfonation | tert-butyl indole-1-carboxylate, chlorosulfonic acid | 0–5°C, 1–3 h, DCM | 70–85 | High regioselectivity, well-established | Requires careful handling of ClSO3H |

| Microwave-assisted chlorosulfonation | Same as above with microwave irradiation | Elevated temperature, minutes | ~75 | Reduced reaction time | Requires microwave reactor |

| Alternative solvents | Same reagents, solvents like chloroform | Similar conditions | Comparable | Flexibility in solvent choice | Solvent toxicity considerations |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the chlorosulfonyl group.

Substitution: Nucleophilic substitution reactions are common, where the chlorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is a chemical compound with an indole ring, a tert-butyl group, a chlorine atom, and a sulfonyl group. It is a complex organic compound that belongs to the class of indole derivatives and is known for its wide range of biological activities and applications in medicinal chemistry.

Applications in Scientific Research

This compound has several applications in scientific research:

- Chemistry It serves as an intermediate in the synthesis of complex organic molecules and polymers. It can also be used as a building block for the synthesis of other indole derivatives.

- Biology The compound is used in the study of enzyme inhibitors and receptor ligands.

- Medicine It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It can be used as a precursor for the synthesis of various drug molecules that have applications in medicinal chemistry.

- Industry The compound is utilized in the production of specialty chemicals and materials. It can be used for the synthesis of new materials such as polymers and dendrimers that have potential applications in industry.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation The compound can be oxidized to introduce additional functional groups. Common oxidizing agents include hydrogen peroxide and manganese catalysts. Oxidation may yield sulfonic acids.

- Reduction Reduction reactions can be used to modify the chlorosulfonyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

- Substitution Nucleophilic substitution reactions are common, where the chlorosulfonyl group is replaced by other nucleophiles. Nucleophiles like amines and alcohols are employed under basic conditions. Substitution reactions can produce a variety of substituted indole derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 7-bromo-1H-indole-1-carboxylate

- Synthesis : Prepared via Boc protection of 7-bromoindole using Boc₂O, NEt₃, and DMAP in CH₂Cl₂ .

- Applications : Bromine serves as a leaving group in cross-coupling reactions, contrasting with the chlorosulfonyl group’s utility in sulfonamide formation .

Functionalized Alkenyl Derivatives

(E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (Compound 15)

tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate (Compound 5b)

- Synthesis : Utilizes Nysted reagent and TiCl₄ for alkenylation, highlighting divergent synthetic pathways compared to sulfonylation .

Nitrovinyl-Substituted Derivatives (9c, 9d, 9e)

- Examples :

- 9c : 6-Bromo-3-[(E)-2-nitrovinyl]

- 9d : 5-Methoxy-3-[(E)-2-nitrovinyl]

- 9e : 6-Chloro-3-[(E)-2-nitrovinyl]

- Synthesis : Nitrovinyl groups are introduced via condensation reactions, with spectroscopic data (IR, NMR, MS) confirming regioselectivity .

- Applications : Nitrovinyl groups participate in cycloaddition reactions, contrasting with the chlorosulfonyl group’s role in forming sulfonamides or sulfonic acids .

Data Tables

Table 1: Structural and Commercial Comparison

Biological Activity

Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is an indole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure with a tert-butyl ester and a chlorosulfonyl group, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 303.77 g/mol. The presence of the chlorosulfonyl group enhances its electrophilic properties, making it a suitable candidate for interactions with nucleophiles in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly proteins and enzymes. The chlorosulfonyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. This mechanism is significant in the context of drug design, especially for targeting specific pathways in diseases such as cancer and viral infections.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in the context of HIV-1 reverse transcriptase. Its structural analogs have shown varying degrees of inhibitory activity against this enzyme, highlighting the potential for developing antiviral agents .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation could make it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : Some studies have indicated that indole derivatives may exhibit anti-inflammatory activities, which could be relevant for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity

Research conducted on related compounds demonstrated varying levels of antiviral activity against HIV strains. For instance, certain derivatives exhibited an IC50 value of approximately 9.74 µM against wild-type HIV-1, indicating moderate efficacy . These findings underscore the potential utility of this compound as a scaffold for developing more potent antiviral agents.

Q & A

What synthetic strategies are effective for introducing the tert-butyl carbamate group onto the indole nitrogen?

Basic Research Question

The tert-butyl carbamate (Boc) group is typically introduced via reaction of the indole nitrogen with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in scaled-up syntheses of analogous compounds, indole derivatives are treated with Boc anhydride in the presence of a base like DMAP (4-dimethylaminopyridine) or triethylamine in dichloromethane at room temperature, achieving yields >90% . The Boc group enhances solubility and prevents unwanted side reactions during subsequent functionalization.

How can competing sulfonation reactions be controlled during the introduction of the chlorosulfonyl group at the 7-position of the indole ring?

Advanced Research Question

The chlorosulfonyl group is introduced via sulfonation followed by chlorination. Competing sulfonation at other positions (e.g., 5- or 4-positions) can be minimized by:

- Temperature Control : Conducting reactions at −10°C to 0°C to limit over-sulfonation.

- Regioselective Directing Groups : Using electron-donating substituents (e.g., methoxy groups) to direct sulfonation to the 7-position.

- Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) isolates the desired product from regioisomeric byproducts .

What analytical techniques are critical for confirming the structure and purity of tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for H; δ ~80–85 ppm for C) and sulfonyl chloride (δ ~3.5–4.0 ppm for H adjacent to SOCl).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] or [M+Na]).

- X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in regiochemistry .

How do researchers address low yields in the final step of synthesizing this compound, particularly during deprotection or coupling reactions?

Advanced Research Question

Low yields often arise from incomplete deprotection of the Boc group or side reactions of the sulfonyl chloride. Mitigation strategies include:

- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane for Boc removal, as it minimizes hydrolysis of the sulfonyl chloride.

- Coupling Optimization : For amide bond formation, employ coupling agents like HATU or EDCI with catalytic DMAP to enhance efficiency.

- Byproduct Analysis : Monitor reactions via TLC and LC-MS to identify intermediates or side products, as seen in WDR5 ligand syntheses .

What are the recommended safety precautions when handling this compound?

Basic Research Question

Due to the reactive sulfonyl chloride group and lack of comprehensive toxicity

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Storage : Keep under inert atmosphere (N or Ar) at −20°C to prevent hydrolysis .

How can computational methods predict the stability and reactivity of this compound under various reaction conditions?

Advanced Research Question

Density Functional Theory (DFT) calculations assess:

- Electrophilicity : The sulfonyl chloride’s susceptibility to nucleophilic attack (e.g., by amines or alcohols).

- Thermal Stability : Transition-state modeling predicts decomposition pathways at elevated temperatures.

- Solvent Effects : COSMO-RS simulations evaluate solubility and reactivity in polar vs. nonpolar solvents, guiding reaction optimization .

How do researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) observed during characterization?

Advanced Research Question

Discrepancies often arise from:

- Tautomerism : The indole NH may tautomerize, altering chemical shifts. Use DMSO-d to stabilize the NH proton.

- Dynamic Effects : Rotameric states of the tert-butyl group can split signals. Acquire spectra at higher temperatures (e.g., 50°C) to average signals.

- Cross-Validation : Compare experimental data with literature values for structurally related indole derivatives .

What role does the tert-butyl group play in stabilizing intermediates during multi-step syntheses?

Basic Research Question

The tert-butyl group:

- Steric Protection : Shields the indole nitrogen from undesired electrophilic attacks.

- Solubility Enhancement : Improves solubility in organic solvents, facilitating purification.

- Deprotection Ease : Removed under mild acidic conditions (e.g., TFA), leaving other functional groups intact .

How can hydrogen bonding patterns influence the crystal packing of this compound?

Advanced Research Question

The sulfonyl chloride and indole NH groups participate in hydrogen bonds, dictating crystal lattice formation. Graph set analysis (as per Etter’s rules) identifies motifs like dimers or chains. These interactions are critical for predicting solubility and crystallinity .

What methodologies are used to assess the environmental impact of this compound?

Advanced Research Question

While ecotoxicological data are limited, researchers extrapolate from sulfonyl chloride analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.